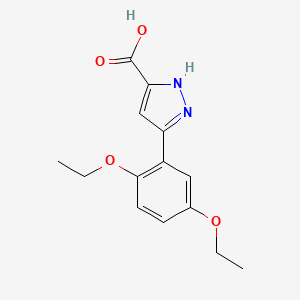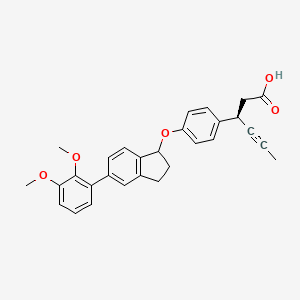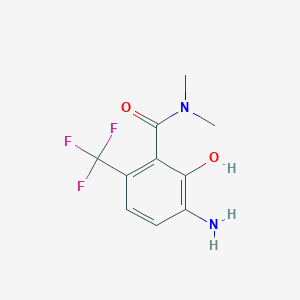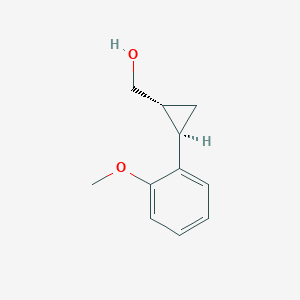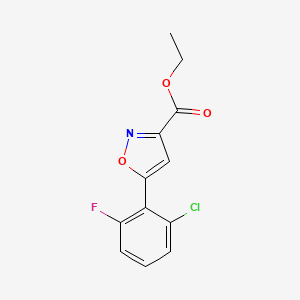
2-(5-Methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylpyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C8H11NO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position of the pyridine ring and an ethan-1-ol group attached to the 3-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)ethan-1-ol typically involves the reaction of 5-methylpyridine with ethylene oxide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the ethylene oxide on the pyridine ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(5-Methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 2-(5-Methylpyridin-3-yl)ethanal or 2-(5-Methylpyridin-3-yl)ethanoic acid.
Reduction: 2-(5-Methylpyridin-3-yl)ethanamine.
Substitution: 2-(5-Halogenomethylpyridin-3-yl)ethan-1-ol.
科学的研究の応用
2-(5-Methylpyridin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2-(5-Methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function.
類似化合物との比較
Similar Compounds
- 2-(2-Methylpyridin-3-yl)ethan-1-ol
- 2-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-ol
- 2-(Methylamino)-2-(5-methylpyridin-3-yl)ethan-1-ol
Uniqueness
2-(5-Methylpyridin-3-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. This structural feature makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals.
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-7-4-8(2-3-10)6-9-5-7/h4-6,10H,2-3H2,1H3 |
InChIキー |
DCWOBGASFZVQNO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
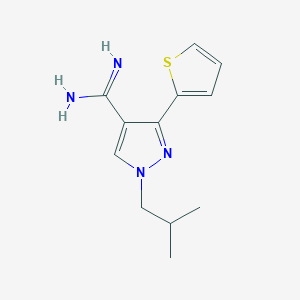
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)
![1-(3-(Hydroxymethyl)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B15279993.png)

